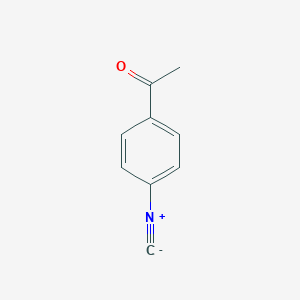

1-(4-Isocyanophenyl)ethanone

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-isocyanophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXQIIKTWJEFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332312 | |

| Record name | 1-(4-isocyanophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125192-28-1 | |

| Record name | 1-(4-isocyanophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125192-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-(4-Isocyanophenyl)ethanone in Advanced Organic Synthesis

This technical guide details the chemical properties, synthesis, and applications of 1-(4-Isocyanophenyl)ethanone (CAS: 125192-28-1), a specialized aryl isocyanide used primarily in diversity-oriented synthesis and drug discovery.

Part 1: Executive Technical Summary

1-(4-Isocyanophenyl)ethanone (also known as p-acetylphenyl isocyanide or 4-isocyanoacetophenone) is a bifunctional building block characterized by an electron-withdrawing acetyl group para to an isocyanide functionality. Unlike common aliphatic isocyanides (e.g., tert-butyl isocyanide), this molecule exhibits distinct electronic properties that influence its reactivity in multicomponent reactions (MCRs).

Its primary utility lies in the Ugi and Passerini reactions, where it serves as a "divergent" input. The resulting adducts retain the ketone moiety, providing a chemical handle for post-condensation modifications (e.g., reductive amination, hydrazone formation), which is critical for expanding chemical space in peptidomimetic libraries.

Part 2: Physicochemical Profile[1][2][3]

| Property | Data | Notes |

| IUPAC Name | 1-(4-Isocyanophenyl)ethanone | |

| Common Synonyms | 4-Isocyanoacetophenone; p-Acetylphenyl isocyanide | |

| CAS Number | 125192-28-1 | Distinct from amino precursor (99-92-3) |

| Molecular Formula | C₉H₇NO | |

| Molecular Weight | 145.16 g/mol | |

| Physical State | Solid | Pale yellow to tan crystalline solid |

| Solubility | DCM, CHCl₃, MeOH, THF | Poor solubility in water/hexanes |

| Stability | Moisture Sensitive / Acid Sensitive | Store at -20°C under inert gas |

| Odor | Pungent / Foul | Characteristic of isocyanides; use fume hood |

Reactivity Profile

The isocyanide carbon is formally divalent (:C≡N-R). In 1-(4-Isocyanophenyl)ethanone , the para-acetyl group exerts a strong electron-withdrawing effect (-M, -I).

-

Reduced Nucleophilicity: The terminal carbon is less nucleophilic than in alkyl isocyanides, potentially slowing the initial coordination to Lewis acids or protonation steps.

-

Enhanced Electrophilicity: Once activated (e.g., by protonation to a nitrilium ion), the intermediate is highly electrophilic, driving rapid reaction with carboxylates (Passerini) or amines/imines (Ugi).

Part 3: Validated Synthetic Protocol

Synthesis of aryl isocyanides is often performed via the dehydration of formamides. The following protocol is designed for high purity and safety, minimizing exposure to the foul-smelling product.

Workflow Diagram (DOT)

Detailed Methodology

Step 1: Formylation

-

Preparation: In a dry flask, mix formic acid (1.2 eq) and acetic anhydride (1.2 eq). Stir at 55°C for 2 hours to generate the mixed anhydride in situ.

-

Addition: Cool the mixture to 0°C. Add a solution of 4-aminoacetophenone (1.0 eq) in dry THF dropwise.

-

Workup: Stir at room temperature until TLC indicates consumption of amine. Quench with ice water. The formamide intermediate usually precipitates. Filter, wash with water, and dry.

Step 2: Dehydration (The Critical Step)

Safety Note: Perform in a well-ventilated fume hood. Isocyanides have a potent, repulsive odor.

-

Solvation: Dissolve N-(4-acetylphenyl)formamide (1.0 eq) in dry DCM (0.2 M concentration) containing triethylamine (3.0 eq).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). This is crucial to prevent polymerization.

-

Dehydration: Add phosphoryl chloride (POCl₃, 1.1 eq) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to 0°C over 1 hour.

-

Quench: Pour the reaction mixture into a rapidly stirring solution of saturated Na₂CO₃ (buffered quench prevents acid-catalyzed hydrolysis).

-

Purification: Extract with DCM. Flash chromatography on silica gel (typically Hexanes/EtOAc) is required. The product is a solid; store immediately at -20°C.

Part 4: Applications in Drug Discovery (MCRs)[4][5]

The primary value of 1-(4-Isocyanophenyl)ethanone is in the synthesis of peptidomimetics and heterocycles .

The Ugi Four-Component Reaction (U-4CR)

This isocyanide reacts with an amine, an aldehyde, and a carboxylic acid to form an

Mechanism & Utility: The reaction proceeds via an imine formation, followed by protonation to an iminium ion. The isocyanide attacks this electrophilic species. The resulting nitrilium ion is trapped by the carboxylate.

Why use this isocyanide? The resulting Ugi adduct contains a ketone on the amide side chain. This ketone does not participate in the Ugi reaction but remains available for:

-

Cyclization: Reaction with hydrazine to form indazoles or phthalazines.

-

Library Expansion: Reductive amination to attach a second diversity element.

Mechanistic Pathway Diagram (DOT)

Part 5: Safety and Handling

1. Toxicity: Aryl isocyanides are toxic if swallowed or inhaled. The metabolic hydrolysis can release the corresponding aniline (4-aminoacetophenone) and potentially carbon monoxide or cyanide derivatives, though the isocyanide carbon itself is the primary reactive species. 2. Odor Control: The odor threshold is extremely low.

-

Protocol: All glassware must be rinsed with a bleach (hypochlorite) solution before removal from the fume hood. Hypochlorite oxidizes the isocyanide to the odorless isocyanate/carbamate. 3. Storage: Isocyanides are metastable. Acidic impurities promote polymerization. Store in a tightly sealed vial under nitrogen at -20°C.

References

-

Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link

-

Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168-3210. Link

-

PubChem Database. "Compound Summary: 1-(4-Isocyanophenyl)ethanone (CID 449777)." National Center for Biotechnology Information. Link

-

Nenajdenko, V. G. (Ed.). (2012).[1] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (General reference for dehydration protocols).

-

Zhu, J., & Bienaymé, H. (Eds.). (2005).[1] Multicomponent Reactions. Wiley-VCH. (Reference for post-condensation modifications of Ugi adducts).

Sources

An In-depth Technical Guide to the Structural Elucidation of 1-(4-Isocyanophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of 1-(4-isocyanophenyl)ethanone (also known as 4-acetylphenyl isocyanate). This compound is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block in the development of novel pharmaceutical agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the synthesis and multi-faceted spectroscopic characterization of this target molecule. We will explore two primary synthetic routes and delve into the interpretation of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) data, providing a self-validating framework for confirming the molecular structure.

Introduction: The Chemical Significance of 1-(4-Isocyanophenyl)ethanone

1-(4-Isocyanophenyl)ethanone, with the molecular formula C₉H₇NO₂, is a unique chemical entity possessing two highly reactive and synthetically valuable functional groups: a ketone and an isocyanate. The acetyl group provides a handle for a wide array of chemical transformations, including aldol reactions, α-halogenation, and reductions, while the isocyanate group is a powerful electrophile that readily reacts with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines, respectively. This dual reactivity makes it a desirable intermediate in the construction of complex molecular architectures.

The accurate confirmation of its structure is paramount before its use in any synthetic or developmental workflow. The following sections will detail the logical process of synthesizing and subsequently verifying the structure of 1-(4-isocyanophenyl)ethanone through a synergistic application of modern analytical techniques.

Synthetic Pathways to 1-(4-Isocyanophenyl)ethanone

The synthesis of 1-(4-isocyanophenyl)ethanone can be approached from two common starting materials, each with its own mechanistic considerations. The choice of pathway may depend on the availability of precursors, scale, and safety considerations.

Route A: Curtius Rearrangement of 4-Acetylbenzoyl Azide

The Curtius rearrangement is a classic and reliable method for the conversion of a carboxylic acid to an isocyanate, proceeding through an acyl azide intermediate.[1] This pathway begins with the readily available 4-acetylbenzoic acid.

Caption: Synthetic workflow for 1-(4-isocyanophenyl)ethanone via phosgenation.

[2]1. In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane. 2. Cool the solution to 0 °C in an ice bath. 3. In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane. 4. Add the triphosgene solution dropwise to the stirred amine solution at 0 °C. 5. After the addition is complete, add a non-nucleophilic tertiary amine base, such as triethylamine (2.2 eq), dropwise to the reaction mixture, maintaining the temperature at 0 °C. 6. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. 7. The reaction mixture can be filtered to remove the triethylammonium hydrochloride salt. 8. The filtrate is then carefully concentrated under reduced pressure to yield the crude product, which can be purified by vacuum distillation or recrystallization.

Spectroscopic Characterization and Structural Verification

The following sections detail the expected spectroscopic data for 1-(4-isocyanophenyl)ethanone. This data provides a multi-faceted "fingerprint" of the molecule, allowing for unambiguous structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. For 1-(4-isocyanophenyl)ethanone, the IR spectrum is dominated by the characteristic stretches of the isocyanate and ketone groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Strong, sharp, and highly characteristic. Confirms the presence of the isocyanate moiety. [3] |

| Ketone (C=O) | Stretch | ~1685 | Strong absorption, indicative of an aromatic ketone. |

| Aromatic Ring (C=C) | Stretch | ~1600, ~1500 | Medium to strong absorptions confirming the benzene ring. |

| Aromatic C-H | Stretch | >3000 | Weak to medium absorptions. |

| Methyl C-H | Stretch | ~2925, ~2850 | Weak absorptions from the acetyl methyl group. |

The most critical peak to observe is the strong, sharp absorption around 2270 cm⁻¹, which is a definitive indicator of the isocyanate functional group. Its presence, along with the ketone C=O stretch, provides strong evidence for the formation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the para-substitution pattern, the aromatic region of the ¹H NMR spectrum will show a characteristic AA'BB' system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH₃) | ~2.60 | Singlet | - | 3H |

| H-b (Aromatic) | ~7.30 | Doublet | ~8.5 | 2H |

| H-c (Aromatic) | ~7.95 | Doublet | ~8.5 | 2H |

-

Rationale: The methyl protons (H-a) of the acetyl group are expected to appear as a singlet in the upfield region. The aromatic protons will be split into two doublets due to their coupling to each other. The protons ortho to the electron-withdrawing acetyl group (H-c) will be deshielded and appear further downfield compared to the protons ortho to the isocyanate group (H-b).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Significance |

| C-1 (CH₃) | ~26.5 | Acetyl methyl carbon. |

| C-2, C-6 (Aromatic CH) | ~129.0 | Aromatic carbons adjacent to the isocyanate group. |

| C-3, C-5 (Aromatic CH) | ~130.0 | Aromatic carbons adjacent to the acetyl group. |

| C-4 (Aromatic Quaternary) | ~133.0 | Carbon bearing the isocyanate group. |

| C-7 (Aromatic Quaternary) | ~138.0 | Carbon bearing the acetyl group. |

| C-8 (C=O) | ~197.0 | Ketone carbonyl carbon, significantly downfield. |

| C-9 (-N=C=O) | ~125.0 | Isocyanate carbon. |

-

Rationale: The carbonyl carbon of the ketone (C-8) is the most deshielded, appearing far downfield. The isocyanate carbon (C-9) has a characteristic chemical shift around 125 ppm. The aromatic carbons show distinct signals based on their substitution, with the quaternary carbons being readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For 1-(4-isocyanophenyl)ethanone, electron ionization (EI) would likely lead to several key fragmentation pathways.

Molecular Ion (M⁺•): m/z = 161

| m/z | Fragment Ion Structure | Fragmentation Pathway |

| 146 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage). |

| 118 | [M - COCH₃]⁺ | Cleavage of the bond between the aromatic ring and the acetyl group, loss of the acetyl radical. |

| 119 | [M - NCO]⁺ | Loss of the isocyanate radical. |

| 91 | [C₆H₅N]⁺• | Loss of CO from the [M - COCH₃]⁺ fragment. |

| 43 | [CH₃CO]⁺ | Formation of the acylium ion, a very common fragment for methyl ketones. |

Fragmentation Logic: The molecular ion at m/z 161 confirms the molecular formula. The most likely fragmentation events are α-cleavages adjacent to the carbonyl group, leading to the loss of a methyl radical (m/z 146) or the entire acetyl group to form a fragment at m/z 118. The formation of a strong peak at m/z 43, corresponding to the acylium ion [CH₃CO]⁺, would be highly indicative of a methyl ketone.

Integrated Strategy for Structural Elucidation

A robust structural elucidation relies on the convergence of data from multiple analytical techniques. The following diagram illustrates the logical workflow for confirming the structure of 1-(4-isocyanophenyl)ethanone.

Caption: Integrated workflow for the structural elucidation of 1-(4-isocyanophenyl)ethanone.

Conclusion

The structural elucidation of 1-(4-isocyanophenyl)ethanone is a systematic process that combines logical synthetic design with rigorous spectroscopic analysis. The presence of the key isocyanate and ketone functional groups can be readily confirmed by IR spectroscopy. NMR spectroscopy provides the detailed connectivity of the carbon-hydrogen framework, and mass spectrometry confirms the molecular weight and offers corroborating structural information through predictable fragmentation patterns. By following the integrated workflow described in this guide, researchers can confidently synthesize and verify the structure of this valuable bifunctional building block, ensuring its suitability for downstream applications in drug discovery and materials science.

References

- Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäure- und Maleïnsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3033.

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. [Link]

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.

-

NIST Chemistry WebBook. (n.d.). Phenyl isocyanate. [Link]

-

PrepChem. (2023). Preparation of benzoyl azide. [Link]

-

PubChem. (n.d.). 1-(4-Isocyanophenyl)ethanone. [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

Yruela, I., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Organic Process Research & Development, 24(12), 2856–2862. [Link]

- Bräse, S., & Banert, K. (Eds.). (2010).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.

- Tweddle, T. A. (1991). The phosgenation of amines. Chemical Society Reviews, 20(4), 457-477.

-

NIST Chemistry WebBook. (n.d.). 4-Bromophenyl isocyanate. [Link]

-

NIST Chemistry WebBook. (n.d.). Benzene, 1,1'-methylenebis[4-isocyanato-. [Link]

-

Chemistry LibreTexts. (2023). 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectrometry. [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

- European Patent Office. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea.

-

MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

NIST Chemistry WebBook. (n.d.). 4-Ethoxyphenyl isocyanate. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Royal Society of Chemistry. (2009). Supporting information - General procedure for the Cu-catalyzed amination of aryl halides. [Link]

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. [Link]://en.wikipedia.org/wiki/Curtius_rearrangement)

Sources

1-(4-Isocyanophenyl)ethanone CAS number 125192-28-1

CAS Number: 125192-28-1 Synonyms: 4-Acetylphenyl isocyanide, 4-Isocyanoacetophenone Molecular Formula: C₉H₇NO Molecular Weight: 145.16 g/mol

Executive Summary

1-(4-Isocyanophenyl)ethanone is a bifunctional aromatic building block characterized by a para-substituted isocyanide (-NC) and a ketone (-C=O) moiety. Unlike simple alkyl isocyanides, this compound bridges the gap between classical isocyanide-based multicomponent reactions (IMCRs) and aromatic functionalization.[1] Its electron-deficient aromatic ring makes the isocyanide carbon highly reactive toward nucleophilic attack, serving as a critical "engine" in Ugi and Passerini reactions for the synthesis of peptidomimetics and heterocyclic pharmacophores.[1]

This guide provides a rigorous technical analysis of the compound’s synthesis, handling, and application in high-value drug discovery workflows.[1]

Chemical Profile & Spectroscopic Signature[1][2][3][4][5]

To validate the identity of 1-(4-Isocyanophenyl)ethanone, researchers must rely on specific spectroscopic markers. The isocyanide group provides a distinct infrared signature that serves as the primary " go/no-go " quality gate.

Key Physiochemical Properties

| Property | Specification | Notes |

| Physical State | Low-melting solid / Crystalline powder | Tends to sublime; store under inert atmosphere. |

| Color | Off-white to pale yellow | Darkens upon oxidation or polymerization. |

| Solubility | DCM, CHCl₃, THF, EtOAc | Hydrolyzes slowly in aqueous acid.[1] |

| Odor | Pungent, characteristic of isocyanides | Warning: Handle only in a fume hood.[1] |

Spectroscopic Validation Standards

Infrared Spectroscopy (FT-IR): The most definitive identification method.[1]

-

Diagnostic Peak: 2120–2130 cm⁻¹ (Strong, sharp).[1] This corresponds to the -N≡C stretching vibration.

-

Secondary Peak: ~1680 cm⁻¹ (Strong).[1] Corresponds to the ketone C=O stretch.[1]

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

-

δ 2.60 (s, 3H): Methyl group of the ketone.[1]

-

δ 7.45 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the isocyanide.

-

δ 7.95 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the ketone (deshielded by carbonyl).[1]

Synthesis Protocol: The Dehydration Route

Rationale: Direct isocyanide synthesis is rarely performed via substitution due to toxicity and poor yields.[1] The preferred industrial and laboratory method is the dehydration of the corresponding formamide.[1]

Reaction Pathway Visualization

Figure 1: Two-step synthesis from 4-aminoacetophenone involving formylation followed by dehydration.

Detailed Methodology

Step 1: Formylation

-

Dissolve 4-aminoacetophenone (10 mmol) in formic acid (20 mL).

-

Add acetic anhydride (1.1 eq) dropwise at 0°C to generate the mixed anhydride in situ.

-

Stir at room temperature for 2 hours.

-

Validation: TLC (EtOAc/Hexane) should show consumption of the amine.[1]

-

Quench with ice water; filter the precipitated N-(4-acetylphenyl)formamide.

Step 2: Dehydration (The Critical Step) Safety Note: Phosphorus oxychloride (POCl₃) is corrosive.[1] Perform in a well-ventilated hood.

-

Suspend N-(4-acetylphenyl)formamide (5 mmol) in dry dichloromethane (DCM, 25 mL) containing triethylamine (15 mmol).

-

Cool the mixture to -5°C (ice/salt bath).

-

Add POCl₃ (5.5 mmol) dropwise over 30 minutes. Do not allow temperature to rise above 0°C to prevent polymerization.[1]

-

Stir at 0°C for 1 hour.

-

Quench: Pour the reaction mixture into a saturated Na₂CO₃ solution (50 mL) carefully (gas evolution).

-

Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexane). The product elutes quickly.

Application Engineering: The Ugi Four-Component Reaction

The primary utility of CAS 125192-28-1 is as the isocyanide input in the Ugi reaction to generate

Mechanism of Action

The electron-withdrawing acetyl group on the phenyl ring enhances the electrophilicity of the isocyanide carbon during the initial coordination, but also stabilizes the intermediate nitrilium ion, preventing premature side reactions.[1]

Figure 2: The Ugi reaction cascade utilizing 1-(4-Isocyanophenyl)ethanone.

Standardized Ugi Protocol

Reagents:

-

Amine: Benzylamine (1.0 eq)[1]

-

Aldehyde: Benzaldehyde (1.0 eq)[1]

-

Acid: Benzoic acid (1.0 eq)[1]

-

Isocyanide: 1-(4-Isocyanophenyl)ethanone (1.0 eq)

-

Solvent: Methanol (0.5 M concentration)

Procedure:

-

Imine Formation: Stir amine and aldehyde in Methanol for 30 minutes at 25°C. Wait for imine formation to equilibrate.

-

Acid Addition: Add the carboxylic acid.[1] Stir for 5 minutes.

-

Isocyanide Addition: Add 1-(4-Isocyanophenyl)ethanone in one portion.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Workup: The product often precipitates from Methanol.[1] If not, evaporate solvent and purify via column chromatography.[1]

Safety & Handling

Hazard Class: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.[1] Odor Threshold: Extremely low.[1] The "isocyanide smell" is distinct and repulsive.[1]

-

Containment: All weighing and transfers must occur in a functioning fume hood.

-

Decontamination: Glassware should be rinsed with an acidic solution (e.g., dilute HCl in acetone) immediately after use.[1] Acid hydrolysis converts the isocyanide back to the amine/formamide, neutralizing the odor.[1]

-

Storage: Store at 2–8°C under Argon/Nitrogen. Isocyanides can polymerize slowly at room temperature.[1]

References

-

General Isocyanide Synthesis: Title: A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Source: PubMed Central (PMC).[1] URL:[Link]

-

Ugi Reaction Mechanism & Applications: Title: Ugi Four-Component Reactions Using Alternative Reactants. Source: PubMed Central (PMC).[1] URL:[Link]

-

Compound Identity & Properties: Title: 1-(4-Isocyanophenyl)ethanone Compound Summary. Source: PubChem.[1] URL:[Link][1]

-

Related Isocyanide Reactivity (Passerini): Title: Phenyl isocyanide - preparation and application. Source: Georganics.[1] URL:[Link]

Sources

physical and chemical properties of 1-(4-Isocyanophenyl)ethanone

A Bifunctional Scaffold for Multicomponent Synthesis

Executive Summary

1-(4-Isocyanophenyl)ethanone (CAS: 125192-28-1), also known as 4-isocyanoacetophenone , represents a critical class of bifunctional aromatic building blocks.[1] Characterized by the coexistence of an electrophilic ketone and a nucleophilic/electrophilic isocyanide moiety on a rigid benzene core, this molecule is a "privileged structure" in diversity-oriented synthesis (DOS).

Its primary utility lies in Multicomponent Reactions (MCRs) —specifically the Ugi and Passerini reactions—where it serves as the isocyanide input, allowing the rapid assembly of peptidomimetic libraries. Unlike aliphatic isocyanides, the aromatic ring conjugates the isocyano group, modulating its reactivity and stability.

Part 1: Molecular Architecture & Identification

The molecule consists of a benzene ring substituted at the para positions with an acetyl group and an isocyanide group. This linear arrangement (

| Attribute | Specification |

| IUPAC Name | 1-(4-Isocyanophenyl)ethanone |

| Common Synonyms | 4-Isocyanoacetophenone; p-Acetylphenyl isocyanide |

| CAS Registry Number | 125192-28-1 |

| Molecular Formula | |

| Molecular Weight | 145.16 g/mol |

| SMILES | CC(=O)C1=CC=C(C=C1)[N+]#[C-] |

| InChIKey | HFXQIIKTWJEFDJ-UHFFFAOYSA-N |

| Functional Groups | Ketone (Acetyl), Isocyanide (Isonitrile), Arene |

Part 2: Physical Characterization

Researchers handling this compound must be aware of its distinct physical state and solvatochromic properties.

| Property | Value / Description | Notes |

| Physical State | Solid (Crystalline) | Typically off-white to tan needles. |

| Melting Point | ~108–112 °C | Note: Varies by purity; requires experimental verification per batch. |

| Solubility | Soluble in DCM, CHCl3, DMSO, DMF. | Poor solubility in water and hexanes. |

| Odor | Extremely Pungent | Characteristic "isonitrile" odor. Detectable at ppb levels. |

| LogP | ~1.2 (Calculated) | Moderate lipophilicity; suitable for drug-like scaffolds. |

| Stability | Acid-sensitive | Hydrolyzes to the formamide in strong acid. Stable in base. |

Critical Handling Note: The odor of aromatic isocyanides is notoriously foul and persistent. All manipulations must occur within a functioning fume hood. Glassware should be treated with acidic acetone (to hydrolyze the isocyanide) before removal from the hood.

Part 3: Synthesis & Purification Protocol

The synthesis of 1-(4-Isocyanophenyl)ethanone typically follows the Formamide Dehydration route. This method is preferred over the carbylamine reaction (dichlorocarbene) due to higher yields and easier purification for aromatic substrates.

Reaction Scheme

-

Formylation: 4-Aminoacetophenone

N-(4-acetylphenyl)formamide. -

Dehydration: Formamide

Isocyanide (using

Step-by-Step Protocol (Dehydration Method)

Reagents:

-

N-(4-acetylphenyl)formamide (1.0 equiv)

-

Phosphorus oxychloride (

, 1.2 equiv)[1] -

Triethylamine (

, 5.0 equiv) -

Dichloromethane (DCM, anhydrous)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet and a pressure-equalizing addition funnel.

-

Solvation: Dissolve N-(4-acetylphenyl)formamide in anhydrous DCM (0.2 M concentration) and cool to 0 °C in an ice bath.

-

Base Addition: Add

in one portion. The solution may darken. -

Dehydration: Dropwise add

(dissolved in minimal DCM) over 30 minutes, maintaining the temperature < 5 °C.-

Mechanistic Insight:

activates the formamide oxygen, converting it into a good leaving group. The base then eliminates the protons to form the

-

-

Quench: Stir at 0 °C for 1 hour. Quench carefully with saturated

solution (exothermic). -

Extraction: Separate the organic layer. Wash with water (

) and brine ( -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).-

Target: The isocyanide elutes quickly (high

) compared to the formamide.

-

Part 4: Chemical Reactivity Profile

The dual functionality of 1-(4-Isocyanophenyl)ethanone allows for orthogonal reactivity.

1. The Isocyanide (The "Warhead")

The terminal carbon of the isocyanide group is formally divalent (

-

Ugi 4-Component Reaction (U-4CR):

-

Mechanism: The isocyanide intercepts the iminium ion formed by the condensation of an amine and an aldehyde (or ketone).

-

Outcome: Formation of an

-aminoacyl amide. -

Utility: The acetyl group on the phenyl ring remains intact, providing a handle for further derivatization (e.g., reduction to alcohol, Grignard addition).

-

-

Coordination Chemistry:

-

Acts as a

-donor/ -

Forms stable complexes with transition metals (e.g.,

), useful in catalysis or as IR probes.

-

2. The Ketone (The "Anchor")

The acetyl group at the para position exerts an electron-withdrawing effect (-M effect) on the benzene ring, slightly deactivating the isocyanide carbon toward electrophiles but stabilizing the resulting anion in multicomponent reactions.

Visualizing the Reactivity Pathways:

Figure 1: Primary reactivity manifolds for 1-(4-Isocyanophenyl)ethanone. Green paths indicate constructive synthesis; red indicates degradation.

Part 5: Spectroscopic Fingerprint

Identification of the isocyanide group is straightforward due to its unique vibrational and magnetic properties.

| Method | Characteristic Signal | Interpretation |

| FT-IR | 2110–2130 cm⁻¹ (Strong, Sharp) | The stretching vibration of the |

| ¹H NMR | Para-substitution pattern. | |

| ¹H NMR | Methyl group of the acetyl moiety. | |

| ¹³C NMR | The isocyanide carbon. Often difficult to see due to quadrupolar relaxation of the nitrogen. |

Part 6: Safety & Handling (The "Smell" Protocol)

Hazard Class: Acute Toxicity (Oral/Inhalation), Skin Irritant.[1]

GHS Signal: Danger (

Odor Abatement Strategy:

-

Never use a rotary evaporator located outside a fume hood for isocyanide solutions.

-

Decontamination: Prepare a "Kill Bath" consisting of:

-

Acetone (Technical grade)

-

Dilute HCl (1M)

-

-

Immerse all contaminated glassware, syringes, and septa in the Kill Bath for 24 hours. The acid catalyzes the hydrolysis of the isocyanide back to the odorless (or less offensive) formamide/amine.

References

-

PubChem Compound Summary. "1-(4-Isocyanophenyl)ethanone (CID 449777)." National Center for Biotechnology Information. Accessed 2026.[2]

-

[Link]

-

-

Ugi, I. "The Ugi Reaction."[3][4][5] Current Organic Chemistry. A foundational review on the mechanism and scope of isocyanide-based multicomponent reactions.

-

[Link]

-

-

Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews.

-

[Link]

-

- Sigma-Aldrich (Merck). "Isocyanide Synthesis Reagents.

Sources

1-(4-Isocyanophenyl)ethanone molecular weight and formula

An In-Depth Technical Guide to 1-(4-Isocyanophenyl)ethanone

Introduction

1-(4-Isocyanophenyl)ethanone, also known as 4-isocyanoacetophenone, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure incorporates two highly versatile functional groups: an electrophilic isocyanate group and a ketone. This unique combination allows for orthogonal chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates, functional polymers, and bioconjugates. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and handling, intended for professionals in research and drug development.

Core Molecular Properties

The fundamental properties of 1-(4-isocyanophenyl)ethanone are derived from its structure, which dictates its reactivity and physical characteristics. These properties are essential for stoichiometric calculations, analytical characterization, and predicting its behavior in chemical systems.

| Property | Value | Source |

| IUPAC Name | 1-(4-isocyanophenyl)ethanone | PubChem[1] |

| CAS Number | 125192-28-1 | PubChem[1] |

| Molecular Formula | C₉H₇NO | PubChem[1] |

| Molecular Weight | 145.16 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)[N+]#[C-] | PubChem[1] |

| InChIKey | HFXQIIKTWJEFDJ-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification

The synthesis of aryl isocyanates is most commonly achieved through the reaction of a primary aromatic amine with phosgene or a phosgene equivalent. This approach is favored for its efficiency and reliability.

Synthetic Rationale

The standard and most direct route to 1-(4-isocyanophenyl)ethanone involves the conversion of its corresponding aniline precursor, 1-(4-aminophenyl)ethanone (4-aminoacetophenone). Due to the extreme toxicity of phosgene gas, laboratory-scale syntheses preferentially employ safer, solid phosgene equivalents such as triphosgene (bis(trichloromethyl) carbonate). The reaction is typically conducted in an inert aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. The choice of 4-aminoacetophenone as the starting material is strategic; it is commercially available and its chemistry is well-documented.[2]

Experimental Protocol: Synthesis from 4-Aminoacetophenone

This protocol describes a representative procedure for the synthesis of 1-(4-isocyanophenyl)ethanone using triphosgene. It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the N-H stretch of the starting amine and appearance of the N=C=O stretch of the product).

Materials:

-

1-(4-Aminophenyl)ethanone

-

Triphosgene

-

Anhydrous Toluene

-

Triethylamine (or another non-nucleophilic base like diisopropylethylamine)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried to remove moisture.

-

Reaction Mixture: In the flask, dissolve 1-(4-aminophenyl)ethanone (1 equivalent) in anhydrous toluene.

-

Base Addition: Add triethylamine (2.2 equivalents) to the solution and stir under an inert atmosphere.

-

Triphosgene Addition: Dissolve triphosgene (0.4 equivalents, a slight excess relative to the amine) in a minimal amount of anhydrous toluene and add it to the dropping funnel.

-

Reaction: Cool the reaction flask to 0 °C using an ice bath. Add the triphosgene solution dropwise to the stirred amine solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (e.g., 60-70 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Workup: Cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the solid precipitate under an inert atmosphere and wash it with a small amount of anhydrous toluene.

-

Purification: Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator. The crude product is often of sufficient purity for subsequent reactions. If further purification is needed, vacuum distillation or recrystallization from a non-protic solvent (e.g., hexane/toluene mixture) can be performed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(4-isocyanophenyl)ethanone.

Spectroscopic and Physicochemical Characterization

Unequivocal identification of the synthesized compound is critical. The following spectroscopic signatures are expected for 1-(4-isocyanophenyl)ethanone based on its functional groups.

| Technique | Expected Signature | Rationale |

| Infrared (IR) Spectroscopy | ~2250-2275 cm⁻¹ (strong, sharp)~1685 cm⁻¹ (strong) | Characteristic asymmetric stretch of the isocyanate (-N=C=O) group.Carbonyl (C=O) stretch of the ketone, conjugated to the aromatic ring. |

| ¹H NMR Spectroscopy | ~2.6 ppm (singlet, 3H)~7.5-8.1 ppm (two doublets, 4H) | Protons of the acetyl methyl group (-COCH₃).Aromatic protons in a para-substituted pattern. Protons ortho to the acetyl group will be further downfield. |

| ¹³C NMR Spectroscopy | ~196 ppm~120-140 ppm~26 ppm | Ketone carbonyl carbon.[3]Aromatic and isocyanate carbons.Acetyl methyl carbon. |

| Mass Spectrometry (MS) | m/z = 145.05 | Corresponds to the [M]⁺ or [M+H]⁺ ion, confirming the molecular weight. |

Chemical Reactivity and Mechanistic Insights

The Electrophilic Isocyanate Group

Isocyanates are potent electrophiles due to the electron-deficient carbon atom situated between two electronegative atoms (nitrogen and oxygen).[4] Their reactivity is highly dependent on the electronic nature of their substituents. In 1-(4-isocyanophenyl)ethanone, the acetyl group at the para position acts as a moderate electron-withdrawing group. This effect further increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to isocyanates with electron-donating substituents.[5]

Reactions with Nucleophiles

The primary utility of 1-(4-isocyanophenyl)ethanone in synthesis stems from the predictable and efficient reactivity of the isocyanate moiety with a wide range of nucleophiles.[4][5]

-

With Alcohols: Reacts with alcohols to form stable urethane (carbamate) linkages.

-

With Amines: Reacts with primary or secondary amines to form urea linkages.

-

With Water: Can react with water, initially forming an unstable carbamic acid which then decomposes to yield the corresponding amine (4-aminoacetophenone) and carbon dioxide. This highlights the necessity of using anhydrous conditions during its synthesis and handling.

These reactions are typically rapid and high-yielding, often proceeding under mild, neutral conditions without the need for a catalyst.[6]

Reaction Mechanism: Nucleophilic Attack

Caption: General mechanism of nucleophilic addition to an isocyanate.

Safety and Handling

1-(4-Isocyanophenyl)ethanone is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is classified as toxic if swallowed, and it causes skin and serious eye irritation.[1]

-

Mechanistic Hazard: The toxicity of isocyanates is linked to their high reactivity with biological nucleophiles, such as the amine and thiol groups found in proteins and DNA, which can disrupt cellular function.[5]

-

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation from moisture.

-

References

-

1-(4-isocyanophenyl)ethanone , PubChem, National Center for Biotechnology Information. [Link]

-

Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I) , To Chemistry Journal. [Link]

-

Isocyanate-based multicomponent reactions , RSC Advances, Royal Society of Chemistry. [Link]

-

Isocyanate , Wikipedia. [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones , Molecules, MDPI. [Link]

-

Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions , Angewandte Chemie International Edition, National Institutes of Health. [Link]

-

Reactions of isocyanates and various nucleophiles including hydroxyl,... , ResearchGate. [Link]

Sources

- 1. 1-(4-Isocyanophenyl)ethanone | C9H7NO | CID 449777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) | MDPI [mdpi.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 6. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectral Profiling of 1-(4-Isocyanophenyl)ethanone

This is an in-depth technical guide on the spectral characterization of 1-(4-Isocyanophenyl)ethanone, structured for researchers and drug development professionals.

CAS No: 125192-28-1 Formula: C₉H₇NO Molecular Weight: 145.16 g/mol Synonyms: 4-Isocyanoacetophenone; p-Acetylphenyl isocyanide[1][2][3]

Executive Summary & Application Context

1-(4-Isocyanophenyl)ethanone is a bifunctional aromatic building block featuring an electron-withdrawing acetyl group and a reactive isocyanide moiety.[1][2][3] It serves as a critical intermediate in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions , enabling the rapid synthesis of peptidomimetics and heterocyclic scaffolds.[2] Additionally, its coordination chemistry is significant; the isocyanide carbon acts as a strong σ-donor and π-acceptor ligand for transition metals (Au, Pd, Pt), often used to tune the electronic properties of catalytic centers.[2][3]

This guide provides a rigorous analysis of its spectral signature (NMR, IR, MS), establishing a self-validating protocol for structural confirmation.

Synthesis & Purity Verification Pathway

To understand the spectral impurities often found in crude samples, one must understand the synthesis.[2] The standard route involves the dehydration of N-(4-acetylphenyl)formamide.[1][2][3]

Reaction Workflow (Graphviz Visualization)

The following diagram illustrates the synthesis and potential fragmentation pathways relevant to mass spectrometry.

Caption: Synthesis of 1-(4-Isocyanophenyl)ethanone via formamide dehydration. Key impurities often include unreacted formamide (broad NH stretch in IR).[1][2][3]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the isocyanide functionality.[1][2] The linearity of the -N≡C bond results in a distinct, sharp absorption band that is easily differentiated from the isomeric nitrile (-C≡N).[1][2][3]

Diagnostic Bands

| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Mechanistic Insight |

| Isocyanide (-NC) | 2115 – 2130 | Strong, Sharp | ν(N≡C) stretch | The terminal carbon lone pair creates a dipole moment distinct from nitriles (typically ~2220 cm⁻¹).[1][2][3] The acetyl group (EWG) slightly shifts this to higher frequencies compared to alkyl isocyanides. |

| Ketone (C=O) | 1680 – 1690 | Strong | ν(C=O) stretch | Conjugation with the benzene ring lowers the frequency from the standard 1715 cm⁻¹ to the 1680s range. |

| Aromatic Ring | 1590 – 1600 | Medium | ν(C=C) skeletal | Typical breathing modes of the para-substituted benzene ring. |

| C-H (Aromatic) | 3030 – 3060 | Weak | ν(C-H) stretch | sp² hybridized C-H bonds.[1][2] |

Protocol Note: Samples should be analyzed as thin films (if oil) or KBr pellets (if solid).[1][2] Avoid chlorinated solvents for liquid cells if possible, as they can mask the fingerprint region.[2]

Nuclear Magnetic Resonance (NMR)

NMR analysis confirms the para-substitution pattern and the electronic environment of the isocyanide carbon.[1][2]

¹H NMR (400 MHz, CDCl₃)

The molecule exhibits a classic AA'BB' splitting pattern due to the para-substitution, superimposed with the singlet of the acetyl methyl group.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling (J) | Structural Logic |

| 7.96 – 8.00 | Doublet (d) | 2H | Ar-H (ortho to C=O) | J ≈ 8.5 Hz | Strongly deshielded by the magnetic anisotropy of the carbonyl group.[1][2][3] |

| 7.45 – 7.50 | Doublet (d) | 2H | Ar-H (ortho to NC) | J ≈ 8.5 Hz | Less deshielded; the isocyanide group is electron-withdrawing but lacks the strong anisotropy of the carbonyl.[1][2][3] |

| 2.61 – 2.65 | Singlet (s) | 3H | -C(=O)CH ₃ | - | Characteristic methyl singlet for acetophenones.[1][2][3] |

¹³C NMR (100 MHz, CDCl₃)

The ¹³C spectrum contains a unique diagnostic feature: the coupling of the isocyanide carbon to the quadrupolar ¹⁴N nucleus.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes on Electronic Environment |

| 196.5 – 197.0 | Quaternary | C =O | Typical conjugated ketone shift.[1][2][3] |

| 163.0 – 165.0 | Quaternary | -N≡C | Critical Feature: Often appears as a 1:1:1 triplet (J ≈ 6-10 Hz) or a broadened signal due to ¹³C-¹⁴N coupling and quadrupolar relaxation.[1][2][3] This confirms the isocyanide connectivity (R-N≡C) vs nitrile (R-C≡N, ~118 ppm).[2] |

| 137.0 – 138.0 | Quaternary | Ar-C -CO | Ipso carbon attached to acetyl.[1][2][3] |

| 129.0 – 130.0 | Methine (CH) | Ar-C (ortho to CO) | Correlates to the 8.0 ppm proton signal.[1][2][3] |

| 126.0 – 127.0 | Methine (CH) | Ar-C (ortho to NC) | Correlates to the 7.5 ppm proton signal.[1][2][3] |

| ~122.0 | Quaternary | Ar-C -NC | Ipso carbon attached to isocyanide.[1][2][3] |

| 26.5 – 27.0 | Methyl | -COC H₃ | Acetyl methyl carbon.[1][2][3] |

Mass Spectrometry (MS)

Electron Impact (EI) ionization provides a distinct fragmentation pattern useful for confirming the labile isocyanide group.[1]

Molecular Formula: C₉H₇NO Exact Mass: 145.05[1][2][3]

| m/z Value | Ion Identity | Fragmentation Mechanism |

| 145 | [M]⁺ | Molecular ion peak.[1][2][3] |

| 130 | [M – CH₃]⁺ | Loss of the methyl radical from the acetyl group (α-cleavage).[1][2] Common in acetophenones. |

| 117 | [M – CO]⁺ | Loss of carbon monoxide. |

| 105 | [Ph-CO]⁺ | Benzoyl cation (often a rearrangement product).[1][2][3] |

| 43 | [CH₃CO]⁺ | Acetylium ion (diagnostic for methyl ketones).[1][2] |

Experimental Validation Protocol

To ensure data integrity when characterizing this compound, follow this validation workflow:

-

Solvent Check: Ensure CDCl₃ is neutralized. Acidic traces in chloroform can hydrolyze the isocyanide to the formamide (check for broad IR band at 3300 cm⁻¹ and disappearance of 2120 cm⁻¹ peak).

-

Concentration: For ¹³C NMR, use a high concentration (~50 mg/0.6 mL) to resolve the triplet splitting of the isocyanide carbon, which can be lost in the noise due to ¹⁴N broadening.[2]

-

Scan Delay: Increase the relaxation delay (d1 > 2s) in ¹³C NMR to accurately integrate the quaternary carbons.

References

-

Synthesis & Dehydration: Kobayashi, G., et al. "Synthesis of Isocyanides via Formamide Dehydration."[2] Synthesis, 2011, 3225-3234.[1][2][3]

-

Isocyanide Spectroscopy: Ugi, I. Isonitrile Chemistry. Academic Press, 1971.[2] (Foundational text on isocyanide IR/NMR shifts).

-

General Spectral Data (Acetophenones): SDBS (Spectral Database for Organic Compounds), Compound No. 3450 (4-Aminoacetophenone precursor data for correlation). [1][2][3]

-

CAS Registry: 1-(4-Isocyanophenyl)ethanone, CAS No. 125192-28-1.[1][2][3][4][5][6] Chemical Synthesis Database.

Sources

Synthesis of 1-(4-Isocyanophenyl)ethanone from 4-Aminoacetophenone: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 1-(4-isocyanophenyl)ethanone, a valuable chemical intermediate, starting from 4-aminoacetophenone. The document is structured to serve researchers, chemists, and professionals in drug development by detailing a robust, phosgene-free synthetic pathway. This approach prioritizes laboratory safety while ensuring a high-yield preparation of the target isocyanate. The synthesis is presented in two primary stages: the formylation of 4-aminoacetophenone to yield the N-(4-acetylphenyl)formamide intermediate, followed by its subsequent dehydration to 1-(4-isocyanophenyl)ethanone. Each stage is accompanied by a detailed, step-by-step protocol, mechanistic insights, and characterization data. Crucially, this guide emphasizes the causality behind experimental choices and outlines rigorous safety protocols for handling isocyanates, ensuring a self-validating and secure workflow.

Introduction: Strategic Importance and Synthetic Overview

1-(4-Isocyanophenyl)ethanone, also known as 4-acetylphenyl isocyanate, is a bifunctional organic compound featuring both a ketone and a highly reactive isocyanate group.[1] This unique structure makes it a versatile building block in medicinal chemistry and materials science. The isocyanate moiety serves as an electrophilic precursor for the synthesis of ureas, carbamates, and thiocarbamates, which are cornerstone linkages in many pharmaceutical agents and functional polymers.[2][3] The acetyl group provides a secondary site for further chemical modification, enabling the development of complex molecular architectures.

The parent compound, 4-aminoacetophenone, is a readily available and stable solid starting material.[4] While the conversion of aromatic amines to isocyanates has historically been dominated by the use of phosgene and its derivatives, the extreme toxicity and handling difficulties associated with these reagents necessitate safer alternatives, particularly in a research and development setting.[5][6]

This guide focuses on a well-established, phosgene-free, two-step synthesis. This strategy involves:

-

Formylation: The initial conversion of the primary amine group of 4-aminoacetophenone into a more stable N-substituted formamide.

-

Dehydration: The subsequent elimination of water from the formamide intermediate to generate the isocyanate functional group. This step is typically achieved using a potent dehydrating agent like phosphorus oxychloride (POCl₃).[7]

This pathway is not only safer but also employs common laboratory reagents, making it an accessible and reliable method for producing high-purity 1-(4-isocyanophenyl)ethanone.

Overall Synthetic Workflow

The transformation from 4-aminoacetophenone to 1-(4-isocyanophenyl)ethanone is a sequential process involving the isolation of a stable intermediate. The workflow is designed to ensure purity at each stage, which is critical for the success of the final dehydration step.

Caption: Overall two-stage synthetic workflow.

Part 1: Synthesis of N-(4-acetylphenyl)formamide

Principle and Rationale

The conversion of a primary amine to its corresponding formamide is the foundational step in this phosgene-free isocyanate synthesis. The formamide group is an essential precursor for the subsequent dehydration reaction. Formic acid is an effective and economical formylating agent. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-aminoacetophenone attacks the carbonyl carbon of formic acid, leading to the formation of an amide bond with the elimination of a water molecule. This reaction is typically driven to completion by heating the mixture, often under reflux, to facilitate the removal of the water byproduct.

Detailed Experimental Protocol: Formylation

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminoacetophenone (13.5 g, 0.10 mol).

-

Reaction Initiation: To the flask, add 98% formic acid (23 mL, ~0.60 mol). The excess formic acid serves as both the reagent and the solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The product, N-(4-acetylphenyl)formamide, will have a lower Rf value than the starting 4-aminoacetophenone.

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of ice-cold water while stirring.

-

Precipitation: A solid precipitate of N-(4-acetylphenyl)formamide will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual formic acid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white solid.

Characterization of N-(4-acetylphenyl)formamide

The identity and purity of the intermediate should be confirmed before proceeding to the next step.

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Yield | Typically > 90% |

| Melting Point | 110-114 °C |

| IR (cm⁻¹) | ~3280 (N-H), ~1690 (Amide C=O), ~1665 (Ketone C=O) |

| ¹H NMR (DMSO-d₆) | δ ~2.5 (s, 3H, -COCH₃), ~7.7 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~8.3 (s, 1H, -CHO), ~10.4 (s, 1H, -NH) |

Part 2: Synthesis of 1-(4-Isocyanophenyl)ethanone

Principle and Rationale

The dehydration of N-(4-acetylphenyl)formamide is the critical step where the isocyanate functionality is generated. Phosphorus oxychloride (POCl₃) is a highly effective dehydrating agent for this transformation.[7][8] The reaction is performed in the presence of a tertiary amine base, such as triethylamine (Et₃N) or pyridine.

Causality of Reagent Choice:

-

Phosphorus Oxychloride (POCl₃): It activates the formamide carbonyl oxygen, making it a good leaving group in a Vilsmeier-Haack-type mechanism.

-

Triethylamine (Et₃N): This base serves two crucial roles. First, it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting material or product. Second, it facilitates the final elimination step that forms the isocyanate group.[9]

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). Isocyanates are highly reactive towards water, which would hydrolyze the product back to an amine, leading to undesired urea byproducts and significantly reduced yields.

Mechanistic Pathway

The dehydration proceeds through a well-understood mechanism involving the formation of a chloroiminium intermediate.

Caption: Simplified mechanism of formamide dehydration.

Detailed Experimental Protocol: Dehydration

CRITICAL: This procedure must be performed in a certified chemical fume hood. All glassware must be oven or flame-dried prior to use.

-

Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

Reagent Loading: Charge the flask with N-(4-acetylphenyl)formamide (8.15 g, 0.05 mol) and anhydrous dichloromethane (DCM) or toluene (100 mL). Add triethylamine (14 mL, 0.10 mol, 2.0 eq).

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve phosphorus oxychloride (5.1 mL, 0.055 mol, 1.1 eq) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the POCl₃ solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The choice to add POCl₃ slowly is critical to control the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Reaction Monitoring: Monitor the reaction by IR spectroscopy. A sample can be carefully withdrawn, quenched, and analyzed. The disappearance of the N-H and amide C=O bands and the appearance of a strong, sharp peak around 2250-2270 cm⁻¹ indicates the formation of the isocyanate group.[10]

-

Work-up: Cool the reaction mixture back to 0 °C. The work-up procedure is designed to remove salts and excess reagents without hydrolyzing the product. The mixture can be filtered to remove triethylamine hydrochloride salt, and the filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is a temperature-sensitive liquid or low-melting solid. High-purity 1-(4-isocyanophenyl)ethanone can be obtained by vacuum distillation. Care must be taken to avoid excessive heating, which can cause polymerization.

Characterization of 1-(4-Isocyanophenyl)ethanone

| Parameter | Expected Value |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Yield | 70-85% |

| Boiling Point | ~105-110 °C at 1 mmHg |

| IR (cm⁻¹) | ~2260 (strong, sharp, -N=C=O stretch) , ~1680 (Ketone C=O) |

| ¹H NMR (CDCl₃) | δ ~2.6 (s, 3H, -COCH₃), ~7.2 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~26.5 (-CH₃), ~125.0 (-NCO), ~129.0 (Ar-CH), ~130.5 (Ar-CH), ~132.0 (Ar-C), ~138.0 (Ar-C), ~196.5 (C=O) |

Critical Safety and Handling Protocols for Isocyanates

Isocyanates are hazardous compounds and require strict handling procedures.

-

Toxicity: Isocyanates are potent sensitizers to the skin and respiratory tract.[11] Inhalation of vapors or aerosols can lead to chemical bronchitis, asthma, and long-term respiratory damage. Direct contact can cause severe skin irritation and dermatitis.[12]

-

Personal Protective Equipment (PPE): All manipulations must be conducted within a high-performance chemical fume hood. Mandatory PPE includes:

-

Engineering Controls: Ensure the fume hood has a verified and adequate face velocity. Work behind the sash to minimize exposure.

-

Spill and Waste Management:

-

Have a decontaminating solution ready. A typical solution consists of 5% aqueous ammonia and 2% detergent, or 10% isopropyl alcohol in water. This solution reacts with the isocyanate to form a less hazardous urea or carbamate derivative.

-

All glassware and equipment that comes into contact with isocyanates must be decontaminated with this solution before being removed from the fume hood.

-

Liquid waste containing isocyanates should be quenched by slowly adding it to the decontaminating solution with stirring before being disposed of according to institutional guidelines.

-

Conclusion

This guide has detailed a reliable and scalable phosgene-free method for the synthesis of 1-(4-isocyanophenyl)ethanone from 4-aminoacetophenone. By following a two-stage process of formylation followed by dehydration with phosphorus oxychloride, researchers can safely and efficiently produce this valuable bifunctional intermediate. The provided protocols, rooted in established chemical principles, offer a self-validating framework for synthesis. Adherence to the detailed experimental procedures and, most importantly, the stringent safety protocols for handling isocyanates, is essential for the successful and safe execution of this synthesis in any research or development laboratory.

References

-

ResearchGate. (n.d.). Scheme 2 Synthesis of isocyanides. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). [Online] Available at: [Link]

-

Organic Syntheses. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. [Online] Available at: [Link]

- Google Patents. (n.d.). US3641094A - Preparation of isocyanates.

- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.

-

ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. [Online] Available at: [Link]

-

Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. [Online] Available at: [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. [Online] Available at: [Link]

- Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

-

ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide... [Online] Available at: [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. [Online] Available at: [Link]

-

ACS Omega. (n.d.). How To Get Isocyanate? [Online] Available at: [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Online] Available at: [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 4-Acetylphenyl Isocyanate. [Online] Available at: [Link]

-

Scribd. (n.d.). 2014 Isocyanate and Phosgene Free Routes PDF. [Online] Available at: [Link]

-

NIH National Library of Medicine. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. [Online] Available at: [Link]

-

ACS Publications. (n.d.). Dehydration Reactions of Hydroxamic Acids. A New Method for the Preparation of Isocyanates. [Online] Available at: [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. [Online] Available at: [Link]

-

MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... [Online] Available at: [Link]

-

NIH National Library of Medicine. (n.d.). How To Get Isocyanate? [Online] Available at: [Link]

-

NIH National Library of Medicine. (n.d.). 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone. [Online] Available at: [Link]

-

Reddit. (n.d.). Safety measures for working with isocyanate. [Online] Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... [Online] Available at: [Link]

-

Georganics. (n.d.). 4-Acetylphenyl isocyanate. [Online] Available at: [Link]

-

NIH National Library of Medicine. (n.d.). 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone. [Online] Available at: [Link]

- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. 4-Acetylphenyl isocyanate 97 49647-20-3 [sigmaaldrich.com]

- 3. 4-ACETYLPHENYL ISOCYANATE | 49647-20-3 [chemicalbook.com]

- 4. CAS 99-92-3: Ethanone, 1-(4-aminophenyl)- | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 13. lakeland.com [lakeland.com]

- 14. actsafe.ca [actsafe.ca]

stability and storage conditions for 1-(4-Isocyanophenyl)ethanone

[1][2][3]

Executive Technical Summary

-

Synonyms: 4-Isocyanoacetophenone,

-Acetylphenyl isocyanide[1][2][3] -

Molecular Formula:

[1][2][3][6] -

Functional Classification: Aryl Isocyanide (Isonitrile)[1][2][3]

CRITICAL DISTINCTION: Do NOT confuse this compound with 4-Acetylphenyl Isocyanate (CAS: 49647-20-3).[1][2][3]

-

Isocyanide (-NC): The subject of this guide. Used in multicomponent reactions.[7] Foul odor.

-

Isocyanate (-NCO): A different species entirely.[1][2][3] Reacts with alcohols/amines to form carbamates/ureas.

Chemical Stability Profile

The stability of 1-(4-Isocyanophenyl)ethanone is governed by the unique reactivity of the isocyanide carbon (divalent carbon character).[1][2][3] While the electron-withdrawing acetyl group (

A. Acid Sensitivity (Hydrolysis)

-

Mechanism: The isocyanide carbon is a Lewis base. Protonation by even weak acids (or atmospheric moisture containing

) generates a highly electrophilic nitrilium ion intermediate. -

Degradation Product: This intermediate is rapidly trapped by water to form

-(4-acetylphenyl)formamide .[1][2][3] -

Implication: Storage in non-inert environments leads to gradual conversion to the formamide, which is often odorless, masking the degradation until the reagent fails in synthesis.

B. Thermal & Metal-Catalyzed Polymerization

-

Mechanism: Isocyanides are prone to

-addition polymerization.[1][2][3] While aryl isocyanides are generally more thermally stable than alkyl variants, prolonged exposure to heat or transition metal residues (Cu, Ni, Pd) can induce oligomerization. -

Risk Factor: High. The resulting polymer is typically a dark, insoluble tar.

C. Rearrangement (Nitrile Formation)

-

Mechanism: At elevated temperatures (

), isocyanides can undergo thermal rearrangement to the thermodynamically more stable nitrile isomer (4-Acetylbenzonitrile).[1][2][3] -

Storage Risk: Low under standard storage conditions, but relevant during distillation or drying.

Degradation Pathways Visualization

The following diagram maps the critical degradation vectors for 1-(4-Isocyanophenyl)ethanone.

Figure 1: Primary degradation pathways.[1][2][3] Acid-catalyzed hydrolysis is the most immediate storage threat.[1][2][3]

Recommended Storage Protocols

To maintain purity

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Retards polymerization kinetics and thermal rearrangement.[1][2][3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and acidic vapors ( |

| Container | Amber Glass with PTFE-lined cap | Blocks UV light (which can induce radical formation) and ensures a chemical-resistant seal.[1][2][3] |

| Desiccant | Required (e.g., Silica Gel packet) | Secondary defense against moisture ingress inside the secondary container. |

| Incompatibility | Acids, Transition Metals | Keep physically separated from mineral acids (HCl, |

Self-Validating Storage Workflow

-

Receipt: Immediately verify physical state (should be off-white/yellowish solid) and check for the characteristic foul isocyanide odor (strong, disagreeable).[1]

-

Aliquot: If the bottle will be opened frequently, aliquot into single-use vials inside a glovebox or under a nitrogen funnel to minimize freeze-thaw cycles and moisture exposure.

-

Seal: Parafilm is insufficient for long-term storage.[1] Use electrical tape or a secondary containment jar with desiccant.

Quality Control & Analysis

Before committing this reagent to a high-value synthesis (e.g., a late-stage Ugi reaction), validate its integrity using these spectroscopic markers.

A. Infrared Spectroscopy (FT-IR) - The Gold Standard [1][2][3]

-

Target Signal: A strong, sharp peak at 2110–2140 cm⁻¹ .

-

Warning Sign: Appearance of a broad band at 1650–1690 cm⁻¹ .

-

Diagnosis: This indicates formation of the formamide (carbonyl stretch) via hydrolysis.[7]

-

-

Warning Sign: Appearance of a sharp peak at 2220–2240 cm⁻¹ .

B. ¹H NMR Spectroscopy

-

Active Reagent: The aromatic protons will show a characteristic splitting pattern for a para-substituted benzene.[1][2][3] The acetyl methyl group (

) typically appears as a singlet around 2.6 ppm . -

Contaminant (Formamide): Look for a new singlet (or doublet due to rotamers) downfield at 8.0–8.5 ppm (formyl proton,

).[1][2][3]

Handling and Safety

-

Odor Control: Aryl isocyanides possess a potent, repulsive odor that can be detected at ppb levels.

-

Toxicity: Treat as acutely toxic (Oral/Inhalation). Isocyanides can exhibit toxicity profiles similar to cyanides, though typically less potent. Avoid all skin contact.[9]

References

-

Sigma-Aldrich. Safety Data Sheet: 2,6-Xylyl isocyanide (Analogous Aryl Isocyanide Storage).[1][2][3] Retrieved from [1][2][3]

-

National Institutes of Health (PubChem). Compound Summary: 1-(4-Isocyanophenyl)ethanone (CID 449777).[1][2][3] Retrieved from [1][2]

-

Safe Work Australia. Guide to Handling Isocyanates (General Handling Principles). Retrieved from [1][2]

- Ugi, I.Isonitrile Chemistry. Academic Press, 1971. (Foundational text on isocyanide stability and reactivity).

Sources

- 1. 1137-41-3|(4-Aminophenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]

- 2. 2835-78-1|(3-Aminophenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]

- 3. 99-92-3|1-(4-Aminophenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. 41784-08-1|1-(4-Aminophenyl)ethanone hydrochloride|BLD Pharm [bldpharm.com]

- 5. aksci.com [aksci.com]

- 6. 4-Acetylphenyl Isocyanate | 49647-20-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Isocyanide - Wikipedia [en.wikipedia.org]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. kasifoamaz.com [kasifoamaz.com]

A Technical Guide to the Biological Activities of Isocyanide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemistry and Biological Relevance of the Isocyanide Functional Group

Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by a terminal nitrogen-carbon triple bond (–N+≡C–).[1] This functional group is isomeric to the more common nitrile (–C≡N) group.[1] First synthesized in 1859, the first naturally occurring isocyanide was not discovered until nearly a century later, in 1950.[2][3] Since then, hundreds of isocyanide-containing natural products have been isolated from a diverse range of terrestrial and marine organisms, including bacteria, fungi, and sponges.[2][3][4][5]

The unique electronic structure of the isocyanide group, with its formal positive charge on the nitrogen and negative charge on the carbon, imparts upon it a dual electrophilic and nucleophilic character.[6] This allows isocyanides to participate in a wide variety of chemical transformations, including multicomponent reactions like the Ugi and Passerini reactions, as well as [4+1] cycloadditions.[1][7][8] This chemical versatility, combined with their presence in numerous biologically active natural products, has spurred significant interest in their potential as therapeutic agents and chemical biology tools.[2][5]

Historically, isocyanides were often overlooked by medicinal chemists, who viewed them as too reactive or metabolically unstable for drug development.[2][3] However, extensive research has now demonstrated that many isocyanide-containing molecules possess potent and diverse biological activities, including antimicrobial, antifungal, anticancer, and enzyme-inhibitory properties.[2][3][5] This guide provides an in-depth exploration of these activities, the underlying mechanisms of action, and the experimental methodologies used to evaluate them.

Antimicrobial and Antifungal Activities: Targeting Essential Pathways

Many isocyanide-containing natural products exhibit significant activity against a broad spectrum of bacterial and fungal pathogens.[4][5] Their mechanisms of action are often multifaceted, involving the disruption of essential cellular processes.

Mechanism of Action

A key mode of action for antimicrobial isocyanides involves the covalent modification of essential enzymes.[9][10] Recent studies have shown that certain monoisonitrile compounds can target and inhibit enzymes crucial for bacterial survival by covalently binding to their active site cysteine residues.[9][10] Two such targets in Staphylococcus aureus are:

-

FabF (β-ketoacyl-acyl carrier protein synthase II): An essential enzyme in the fatty acid biosynthesis pathway.

-